Cas no 2228300-90-9 (3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol)

3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol
- EN300-1950924
- 2228300-90-9
-
- インチ: 1S/C9H7F4NO3/c10-6-3-5(9(12,13)1-2-15)8(14(16)17)4-7(6)11/h3-4,15H,1-2H2
- InChIKey: OIGLVSKERSOJMD-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=CC=1[N+](=O)[O-])F)F)(CCO)F
計算された属性
- せいみつぶんしりょう: 253.03620573g/mol
- どういたいしつりょう: 253.03620573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950924-0.5g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1950924-0.05g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1950924-1g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 1g |
$1414.0 | 2023-09-17 | ||
Enamine | EN300-1950924-5.0g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1950924-0.1g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1950924-1.0g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 1g |
$1414.0 | 2023-05-26 | ||
Enamine | EN300-1950924-0.25g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1950924-2.5g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1950924-10.0g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1950924-10g |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol |
2228300-90-9 | 10g |
$6082.0 | 2023-09-17 |
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-olに関する追加情報
3-(4,5-Difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol: A Comprehensive Overview
3-(4,5-Difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol, identified by the CAS registry number 2228300-90-9, is a chemically complex compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a hydroxyl-containing propanol chain. The presence of multiple fluorine atoms and a nitro group imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
The molecular structure of this compound is notable for its fluorinated aromatic ring, which contributes to its stability and reactivity. The 4,5-difluoro substitution pattern on the phenyl ring suggests a high degree of symmetry and electronic delocalization, which are critical factors in determining its chemical behavior. The nitro group at the 2-position further enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of this compound in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules with potential anti-inflammatory and anticancer properties. The compound's ability to undergo various nucleophilic substitutions and electrophilic aromatic substitutions has been extensively documented in recent publications, underscoring its versatility in organic chemistry.
In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 155°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various synthetic protocols. The compound's stability under thermal conditions has also been studied, with findings indicating that it remains stable up to 180°C without significant decomposition.
The synthesis of 3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol typically involves multi-step processes that include nucleophilic aromatic substitution and subsequent hydroxylation reactions. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and improved purity levels. These methods often utilize transition metal catalysts such as palladium or copper complexes to facilitate key steps in the reaction sequence.
In terms of applications, this compound finds utility in the pharmaceutical industry as an intermediate for drug development. Its fluorinated structure is particularly advantageous for designing molecules with enhanced pharmacokinetic profiles. Additionally, it has been explored for use in agrochemicals due to its potential as an herbicide or fungicide precursor.
The environmental impact of this compound has also been a topic of recent research. Studies have shown that under aerobic conditions, the compound undergoes biodegradation at a moderate rate, suggesting that it poses minimal long-term risks to ecosystems when properly managed. However, further investigations are needed to fully understand its ecological footprint.
In conclusion, 3-(4,5-difluoro-2-nitrophenyl)-3,3-difluoropropan-1-ol, CAS No: 2228300-90-9, is a versatile compound with promising applications across multiple domains. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the field of organic chemistry.
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